molecular formula C21H17FN4O3S B10866015 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10866015
M. Wt: 424.4 g/mol
InChI Key: BIBAGHYNFUCIFN-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a molecular formula of C21H17FN4O3S . This compound features a benzothiazole ring, a fluorophenyl group, and a pyrazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, fluorophenyl compounds, and pyrazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features. The presence of the benzothiazole ring, fluorophenyl group, and pyrazole ring distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C21H17FN4O3S

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H17FN4O3S/c1-12(23-14-9-7-13(22)8-10-14)19-16(11-18(27)29-2)25-26(20(19)28)21-24-15-5-3-4-6-17(15)30-21/h3-10,25H,11H2,1-2H3

InChI Key

BIBAGHYNFUCIFN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)F)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

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